1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N',N'-diethyl-
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Overview
Description
1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is a complex organic compound with the molecular formula C14H16ClN3O2S and a molecular weight of 325.81 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a nitro group, and a benzo(b)thiophene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- typically involves multi-step organic reactionsThe final step involves the attachment of the pyrrolidineethanamine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted benzo(b)thiophene derivatives .
Scientific Research Applications
1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dimethyl-
- 1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-dipropyl-
Uniqueness
1-Pyrrolidineethanamine, N-(5-chloro-2-nitrobenzo(b)thien-3-yl)-N’,N’-diethyl- is unique due to its specific combination of functional groups and structural features. The presence of the pyrrolidine ring, nitro group, and benzo(b)thiophene moiety imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
CAS No. |
149338-18-1 |
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Molecular Formula |
C14H16ClN3O2S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
5-chloro-2-nitro-N-(2-pyrrolidin-1-ylethyl)-1-benzothiophen-3-amine |
InChI |
InChI=1S/C14H16ClN3O2S/c15-10-3-4-12-11(9-10)13(14(21-12)18(19)20)16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8H2 |
InChI Key |
PMIYFFUBIVIPRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNC2=C(SC3=C2C=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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